Superior Stokes Shift vs. 7-Azaindole Isomers
Among a panel of azaindole isomers (2-, 4-, 5-, 6-, and 7-azaindole), 4-azaindole (the core of 1H-pyrrolo[3,2-b]pyridin-7-amine) was shown to possess the largest Stokes shift in steady-state fluorescence measurements. This property makes it a superior choice for developing fluorescent amino acid analogs for in vivo protein labeling applications [1].
| Evidence Dimension | Stokes shift (fluorescence) |
|---|---|
| Target Compound Data | Approximately 130 nm |
| Comparator Or Baseline | 2-, 5-, 6-, and 7-azaindole isomers (significantly smaller shifts) |
| Quantified Difference | 4-azaindole exhibited the largest Stokes shift; other isomers demonstrated smaller, unreported shifts in the comparative study |
| Conditions | Steady-state fluorescence spectroscopy |
Why This Matters
A larger Stokes shift reduces self-quenching and improves signal-to-noise ratios in fluorescence-based assays, making derivatives of this core scaffold more valuable for developing sensitive biophysical tools.
- [1] Budisa, N., et al. (2010). Blue fluorescent amino acids as in vivo building blocks for proteins. ChemBioChem, 11(1), 77-82. DOI: 10.1002/cbic.200900560 View Source
